2-Bromo-5-fluorobenzoic acid

Description

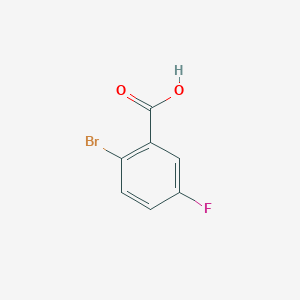

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBMJMJZMDBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380803 | |

| Record name | 2-Bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-28-5 | |

| Record name | 2-Bromo-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-bromo-5-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-fluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these properties is fundamental for its application in chemical synthesis, process development, and formulation.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a benzene ring, dictates its physical and chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| Appearance | White to cream or light yellow crystalline powder | [3] |

| Melting Point | 153 - 159 °C | [3] |

| Boiling Point | 291.1 °C at 760 mmHg | N/A |

| Density | Approximately 1.8 g/cm³ | N/A |

| pKa (Predicted) | 2.51 ± 0.10 | N/A |

| Flash Point | 129.8 °C | N/A |

Solubility Profile

The solubility of this compound is a critical parameter for its use in reaction chemistry and purification processes.

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | N/A |

| Water | Slightly soluble | [4][5][6] |

Due to its carboxylic acid moiety, this compound is expected to be soluble in aqueous basic solutions, such as sodium hydroxide and sodium bicarbonate, through the formation of the corresponding carboxylate salt. Its solubility in a broader range of common organic solvents such as ethanol, acetone, and dichloromethane has not been extensively reported in publicly available literature. The experimental protocol for determining solubility is detailed in a later section.

Spectral Data for Structural Elucidation

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching is also anticipated. Bands in the aromatic region (around 1600-1450 cm⁻¹) and those corresponding to C-F and C-Br stretches would also be present.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic proton signals would be expected, with their chemical shifts and coupling patterns influenced by the bromine, fluorine, and carboxylic acid groups. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carboxyl carbon (typically in the 165-185 ppm range) and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br).[8] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[9]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If necessary, finely crush the powder using a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely melted (the end of melting). This range is the melting point of the sample.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus and Reagents:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

This compound

-

Solvents to be tested (e.g., water, ethanol, acetone, dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃)

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture for 60 seconds at room temperature. A vortex mixer can be used for efficient mixing.

-

Observation and Classification:

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

-

Record Keeping: Meticulously record the observations for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 5-Bromo-2-fluorobenzoic Acid CAS 146328-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0 [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

2-Bromo-5-fluorobenzoic acid chemical structure and bonding

An In-depth Technical Guide to 2-Bromo-5-fluorobenzoic Acid: Structure, Bonding, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of this compound (CAS No. 394-28-5), a key halogenated aromatic building block utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound is a disubstituted benzoic acid derivative. The strategic placement of the bromine and fluorine atoms, along with the carboxylic acid group, imparts unique reactivity and makes it a versatile intermediate in organic synthesis.

Nomenclature and Identifiers

The compound is systematically named following IUPAC conventions. Key identifiers are summarized in the table below for easy reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 394-28-5 | [2] |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol | |

| SMILES String | OC(=O)c1cc(F)ccc1Br | |

| InChI Key | OQBMJMJZMDBQSM-UHFFFAOYSA-N |

Physicochemical Properties

The compound is a solid at room temperature with properties characteristic of small aromatic carboxylic acids.

| Property | Value | Source(s) |

| Physical Form | White to light yellow crystalline powder | [2] |

| Melting Point | 154-157 °C | |

| Purity (Typical) | ≥96% |

Chemical Bonding and Molecular Geometry

No dedicated single-crystal X-ray diffraction study for this compound was identified in the literature. However, the molecular geometry can be reliably inferred from data on benzoic acid and related substituted analogs. The benzene ring forms a planar scaffold, with the substituents (Br, F, COOH) lying in or very close to the plane of the ring.

The electronic properties of the substituents influence the bond lengths and angles. The fluorine atom acts as an inductively withdrawing but resonance-donating group, while the bromine atom is inductively withdrawing. The carboxylic acid group is strongly electron-withdrawing. These combined effects modulate the electron density of the aromatic ring and influence its reactivity.

The table below presents expected bond lengths and angles, based on experimental data for benzoic acid and typical values for the carbon-halogen bonds.[3]

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |

| C-C (aromatic) | ~1.390 | C-C-C (in ring) | ~120 |

| C=O | ~1.220 | O=C-O | ~122 |

| C-O | ~1.356 | C-C=O | ~119 |

| O-H | ~0.952 | C-O-H | ~106 |

| C-COOH | ~1.481 | C(ring)-C(ring)-Br | ~120 |

| C-Br | ~1.90 (Typical) | C(ring)-C(ring)-F | ~120 |

| C-F | ~1.35 (Typical) | ||

| Note: Values for the benzoic acid core are derived from experimental data.[3] C-Br and C-F bond lengths are typical values for aryl halides and are included for reference. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to C-F and H-H coupling, these signals would appear as complex multiplets (e.g., doublet of doublets, triplet of doublets). The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The chemical shifts of the ring carbons are influenced by the attached substituents; the carbon attached to bromine would be shifted upfield relative to benzene, while the carbon attached to fluorine would show a large downfield shift and a characteristic large one-bond C-F coupling constant. The carboxyl carbon signal is expected around 165-175 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal, likely a multiplet due to coupling with the neighboring aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer from ~2500 to 3300 cm⁻¹.[4][5] A strong, sharp absorption for the C=O (carbonyl) stretch is expected around 1700 cm⁻¹.[4][5] Bands corresponding to C-F and C-Br stretches would be observed in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 218 and 220 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Key fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[6][7] The base peak is often the benzoyl cation fragment [C₆H₃BrF-CO]⁺ at m/z 189/191.[6]

Experimental Protocols & Synthesis

This compound is a valuable intermediate, often used in cross-coupling reactions to build more complex molecular scaffolds.[1] A common synthetic route to produce a bromofluorobenzoic acid isomer involves the electrophilic bromination of a fluorobenzoic acid precursor.

Synthesis of 5-Bromo-2-fluorobenzoic Acid

The following protocol describes the synthesis of the closely related isomer, 5-Bromo-2-fluorobenzoic acid, via the bromination of 2-fluorobenzoic acid. This reaction is regioselective due to the directing effects of the fluorine and carboxylic acid groups, with bromination occurring preferentially at the 5-position (para to the fluorine).

Reactants:

-

2-Fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a suitable reaction flask, dissolve 2-fluorobenzoic acid in dichloromethane.

-

Cool the solution to approximately 20°C.

-

Add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.

-

Stir the reaction mixture at 20-25°C for approximately 16 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC). If the reaction is incomplete, additional NBS may be added.

-

Upon completion, add water to the reaction mixture and stir for 1 hour to quench any remaining NBS and dissolve succinimide byproduct.

-

Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the filter cake sequentially with cold dichloromethane and water to remove impurities.

-

Dry the resulting white solid under vacuum at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid.

Visualizations of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows associated with this compound.

Caption: Role as a versatile synthetic intermediate.

Caption: Workflow for synthesis and purification.

Caption: Analytical workflow for structural confirmation.

References

- 1. This compound|CAS 394-28-5|Supplier [benchchem.com]

- 2. This compound | 394-28-5 [chemicalbook.com]

- 3. uwosh.edu [uwosh.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Bromo-5-fluorobenzoic Acid

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-5-fluorobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines predicted spectral data, provides a comprehensive experimental protocol for acquiring such data, and visually represents the molecular structure and its corresponding chemical shifts.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on the benzene ring, leads to a distinct ¹³C NMR spectrum. Understanding these spectral characteristics is crucial for structural elucidation, purity assessment, and monitoring chemical reactions involving this molecule. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data, supported by general principles of NMR spectroscopy and data from related compounds.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established algorithms that consider the effects of the different substituents on the benzene ring. The carbon atoms are numbered according to standard IUPAC nomenclature, starting from the carboxylic acid-bearing carbon as C1.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-COOH) | ~167 |

| C2 (C-Br) | ~118 |

| C3 | ~136 |

| C4 | ~120 |

| C5 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |

| C6 | ~117 |

| COOH | ~167 |

Note: The chemical shift for C5 is expected to appear as a doublet due to one-bond coupling with the fluorine atom. The coupling constant (¹JCF) is typically large.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized protocol for obtaining a ¹³C NMR spectrum of a solid aromatic carboxylic acid like this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)). The choice of solvent is critical and should be based on the solubility of the compound.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer operating at a frequency of 100 MHz or higher for ¹³C nuclei.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the chosen solvent.

-

Shim the magnetic field to optimize its homogeneity, which is essential for obtaining high-resolution spectra.

3. Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing the couplings between carbon and proton atoms, resulting in a single peak for each unique carbon (unless coupled to other nuclei like fluorine).

-

Key acquisition parameters to consider include:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative information is desired, although this requires specific acquisition parameters for accuracy.

Molecular Structure and Chemical Shift Assignment

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear association with the ¹³C NMR data.

Caption: Structure of this compound with carbon numbering.

Logical Relationship of Carbon Atoms to Chemical Shifts

The following diagram illustrates the logical connection between each carbon atom in this compound and its predicted ¹³C NMR chemical shift range.

Caption: Carbon atoms and their predicted ¹³C NMR chemical shifts.

FT-IR Analysis of 2-Bromo-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-Bromo-5-fluorobenzoic acid. This document details the characteristic vibrational frequencies, a standard experimental protocol for analysis, and a logical workflow for obtaining and interpreting the spectral data. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Data Presentation: FT-IR Spectral Data Summary

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. The table below summarizes the expected key vibrational frequencies and their assignments. These assignments are based on the analysis of similar benzoic acid derivatives and general principles of infrared spectroscopy.[1][2][3]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (in hydrogen-bonded dimer) | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600 & ~1475 | Medium to Strong | C=C aromatic ring stretches | Aromatic Ring |

| ~1300 | Medium | In-plane O-H bend coupled with C-O stretch | Carboxylic Acid |

| ~1250 | Strong | C-O stretch coupled with in-plane O-H bend | Carboxylic Acid |

| ~1100 | Medium to Strong | C-F stretch | Aryl Fluoride |

| ~930 | Broad, Medium | Out-of-plane O-H bend (dimer) | Carboxylic Acid |

| ~880 - 800 | Medium to Strong | C-H out-of-plane bend | Aromatic Ring |

| Below 700 | Medium | C-Br stretch | Aryl Bromide |

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound is the Potassium Bromide (KBr) pellet technique.[4] This method involves embedding the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[5][6][7]

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

This compound (analytical grade)

-

Potassium Bromide (KBr), FT-IR grade, desiccated

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Drying: Gently dry the this compound sample and the KBr powder to remove any residual moisture, which can interfere with the spectrum (especially in the O-H stretching region). This can be done in a desiccator or under a gentle infrared lamp.

-

Sample Preparation: Weigh out approximately 1-2 mg of this compound and 100-200 mg of KBr.

-

Grinding: Add the KBr to the agate mortar and grind it to a very fine, consistent powder. Add the this compound to the mortar and continue to grind the mixture for several minutes until it is homogenous. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.

-

Pellet Formation: Transfer a portion of the homogenous powder into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good dispersion and small particle size.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectral Collection: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Collect the background spectrum of the empty sample holder. Then, collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations: Workflows and Molecular Relationships

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationships between the key vibrational modes of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-5-fluorobenzoic Acid

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of 2-Bromo-5-fluorobenzoic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. By understanding its fragmentation pattern, researchers can better identify and characterize this molecule in complex matrices.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragmentation events following initial ionization. The molecular ion ([M]•+) is expected to be observed, with its isotopic pattern being a key identifier due to the presence of bromine. The fragmentation is primarily driven by the loss of functional groups from the benzoic acid core and the halogen substituents.

Based on established fragmentation patterns of analogous compounds, including benzoic acid, 2-bromobenzoic acid, and 2-fluorobenzoic acid, a predictive fragmentation pathway for this compound under electron ionization (EI) can be proposed. The initial ionization event involves the removal of an electron to form the molecular ion. Subsequent fragmentation steps likely involve the loss of a hydroxyl radical (•OH), followed by the elimination of carbon monoxide (CO). Further fragmentation can lead to the loss of bromine and fluorine radicals.

Predicted Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are predicted based on the stability of the resulting ions and are for illustrative purposes.

| m/z (Predicted) | Proposed Fragment Ion | Formula | Description of Loss |

| 218/220 | [C7H4BrFO2]•+ | C7H4BrFO2 | Molecular Ion |

| 201/203 | [C7H3BrFO]+ | C7H3BrFO | Loss of •OH |

| 173/175 | [C6H3BrF]+ | C6H3BrF | Loss of •OH and CO |

| 122 | [C7H4FO2]+ | C7H4FO2 | Loss of •Br |

| 94 | [C6H3F]+ | C6H3F | Loss of •Br and COOH |

| 75 | [C6H3]+ | C6H3 | Loss of •Br, F, and COOH |

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocol: A Generalized Approach

While a specific experimental protocol for this compound was not found in the literature, a standard procedure for analyzing similar aromatic carboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

For GC-MS analysis, derivatization to a more volatile ester form (e.g., methyl ester) may be performed to improve chromatographic performance. This can be achieved by reacting the acid with a methylating agent like diazomethane or by acidic esterification with methanol.

2. Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of 100°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-300.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized as a directed graph.

Caption: Proposed fragmentation pathway of this compound.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound. The predictive nature of the fragmentation pathway provides a robust starting point for experimental design and data interpretation in the absence of a publicly available experimental spectrum. Researchers are encouraged to use this information in conjunction with their own experimental data for accurate compound identification and structural elucidation.

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and solubility of 2-Bromo-5-fluorobenzoic acid. A critical intermediate in pharmaceutical and agrochemical synthesis, understanding its solubility is paramount for process optimization, formulation development, and ensuring reproducibility in experimental and manufacturing settings. This document outlines the known physical and chemical characteristics of this compound, discusses its solubility in organic solvents, and provides detailed experimental protocols for determining its solubility.

Compound Profile: this compound

This compound (CAS RN: 394-28-5) is a halogenated benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis. These functional groups allow for a variety of chemical transformations, such as Suzuki couplings at the bromine position and nucleophilic aromatic substitution of the fluorine atom, while the carboxylic acid can be converted into esters, amides, and other derivatives.[1] It is widely utilized in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the synthesis of agrochemicals like herbicides and pesticides.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol [2][3][4][5][6] |

| CAS Number | 394-28-5[2][3][4][5][6][7][8][9] |

| Appearance | White to light yellow crystalline powder[1][7][8] |

| Melting Point | 154-157 °C (lit.)[1][3][7][8][9] |

| Boiling Point | 291.1 °C at 760 mmHg[7][8] |

| Density | 1.789 g/cm³[7][8] |

| pKa (Predicted) | 2.51 ± 0.10[7][9] |

Solubility Profile

Quantitative, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates that the compound is soluble in methanol.[7][9]

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Methanol | Data not available | Soluble[7][9] |

Given the lack of comprehensive data, researchers may need to determine the solubility of this compound in their specific solvent systems of interest. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility.

This method measures the equilibrium solubility by determining the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vial for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

This method is suitable if this compound has a distinct UV absorbance in the chosen solvent.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware for preparing solutions

-

Materials for the shake-flask method (as listed above)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Acidity and pKa of 2-Bromo-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and predicted pKa value of 2-Bromo-5-fluorobenzoic acid. The document outlines the theoretical basis for its acidity, offers a quantitative estimation of its pKa, details relevant experimental protocols for pKa determination, and visualizes the underlying chemical principles. This information is critical for applications in drug design, chemical synthesis, and formulation development where the ionization state of a molecule is a key determinant of its behavior.

Introduction: The Significance of Acidity and pKa

The acid dissociation constant (Ka) and its logarithmic form, pKa, are fundamental parameters that quantify the acidity of a chemical compound. For an ionizable molecule like this compound, the pKa value dictates the extent of its protonation or deprotonation at a given pH. This, in turn, profoundly influences its solubility, lipophilicity, membrane permeability, and interaction with biological targets. Consequently, a thorough understanding of the acidity of this compound is indispensable for professionals in the pharmaceutical and chemical sciences.

Theoretical Framework: Substituent Effects on Benzoic Acid Acidity

The acidity of a substituted benzoic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the negative charge of the carboxylate anion through inductive and/or resonance effects, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.20). Conversely, electron-donating groups (EDGs) destabilize the conjugate base, leading to decreased acidity and a higher pKa.

In the case of this compound, both the bromine and fluorine atoms are halogens, which are known to be electron-withdrawing. Their influence on the acidity of the carboxylic acid group can be understood through the following effects:

-

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group, stabilizing the negative charge and increasing the acidity. The strength of the inductive effect decreases with distance.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect. This effect donates electron density to the ring, which can partially counteract the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant in influencing the acidity of benzoic acids.

The position of the substituents is also crucial. An ortho substituent (at the 2-position) can exert a more pronounced inductive effect due to its proximity to the carboxylic acid group.

Quantitative Data: pKa Estimation and Comparative Analysis

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity and equilibrium of aromatic compounds. For the dissociation of benzoic acids in water at 25°C, the reaction constant ρ is defined as 1. The substituent constant, σ, is a measure of the electronic effect of a particular substituent.

An estimated pKa can be calculated using the following relationship:

pKa ≈ pKa (benzoic acid) - Σσ

However, the simple additivity of Hammett σ constants for disubstituted benzoic acids, especially with an ortho substituent, can be complex due to steric and other proximity effects. A more practical approach is to compare the pKa values of monosubstituted and related disubstituted benzoic acids.

Table 1: pKa Values of Benzoic Acid and Relevant Substituted Derivatives

| Compound | pKa Value | Reference Compound |

| Benzoic Acid | 4.20 | - |

| 2-Bromobenzoic Acid | 2.84 | [1] |

| 2-Fluorobenzoic Acid | 3.27 | [2] |

| 2,5-Difluorobenzoic Acid | 2.87 | [2] |

| This compound | ~2.7 - 3.0 (Estimated) | - |

Based on the data, the presence of a bromine atom at the 2-position significantly increases the acidity (lowers the pKa) of benzoic acid. A fluorine atom at the 2-position also increases acidity, though to a lesser extent than bromine. In 2,5-difluorobenzoic acid, the combined electron-withdrawing effects of two fluorine atoms lead to a pKa of 2.87[2]. Given that bromine has a stronger electron-withdrawing inductive effect than fluorine at the ortho position, it is anticipated that the pKa of this compound will be in a similar range, likely slightly lower than that of 2,5-difluorobenzoic acid.

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several well-established methods. The following are detailed protocols for two common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base) to a solution of the acid and monitoring the resulting change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent. A co-solvent system, such as ethanol-water, may be necessary to ensure complete dissolution.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the this compound solution in a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative plot corresponds to the equivalence point, and the half-equivalence point can then be determined.

-

UV-Vis Spectrophotometry

This method is based on the principle that the ionized (deprotonated) and unionized (protonated) forms of a compound often have different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant aliquot of the stock solution of this compound to ensure the same total concentration in each sample.

-

Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range.

-

Identify the wavelength at which the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.

-

Visualization of Chemical Principles

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Logical flow of substituent effects on the acidity and pKa of benzoic acid.

Caption: Simplified workflow for the experimental determination of pKa.

Conclusion

The acidity of this compound is significantly enhanced compared to the parent benzoic acid due to the strong electron-withdrawing inductive effects of the bromine and fluorine substituents. Based on comparative data, the pKa of this compound is estimated to be in the range of 2.7 to 3.0. For precise applications, experimental determination of the pKa using methods such as potentiometric titration or UV-Vis spectrophotometry is recommended. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this and related halogenated benzoic acid derivatives.

References

A Technical Guide to the Electronic Effects of Substituents in 2-Bromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzoic acid is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. The electronic properties of this molecule are dictated by the interplay of the bromo and fluoro substituents on the benzoic acid core. Understanding these electronic effects is paramount for predicting reactivity, designing novel molecular structures with desired properties, and elucidating mechanisms of action in biological systems. This technical guide provides an in-depth analysis of the electronic effects of the 2-bromo and 5-fluoro substituents, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The bromo and fluoro substituents modulate the acidity of the carboxylic acid group and influence the electron density distribution across the aromatic ring through a combination of inductive and resonance effects. The positioning of these substituents—bromo at the ortho position and fluoro at the meta position relative to the carboxyl group—results in a unique electronic profile that is critical to its utility as a chemical building block.

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring can be broadly categorized into two types: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Both bromine and fluorine are highly electronegative atoms, and thus they exert a strong electron-withdrawing inductive effect (-I). This effect decreases with distance from the substituent.

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Halogens, including bromine and fluorine, possess lone pairs of electrons that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+R or +M). However, the extent of this donation is often outweighed by their strong inductive withdrawal.

In this compound:

-

The 2-Bromo substituent exerts a strong -I effect due to its electronegativity. It also has a +R effect, but being in the ortho position, it can also introduce steric effects that influence the orientation of the carboxyl group. This "ortho effect" can lead to an increase in acidity greater than what would be predicted by electronic effects alone, due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring.[1][2]

-

The 5-Fluoro substituent (meta to the carboxyl group) primarily exerts a strong -I effect. Its +R effect does not influence the carboxyl group's acidity directly from the meta position.

The cumulative effect of these substituents is a significant withdrawal of electron density from the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule compared to benzoic acid.

Quantitative Analysis: Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[3] It is given by:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the substituted reaction.

-

K₀ is the equilibrium constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

| Substituent | Position | Hammett Constant (σ) |

| Bromo | meta | 0.40[4] |

| Bromo | para | 0.23[4] |

| Fluoro | meta | 0.34 |

| Fluoro | para | 0.06 |

Note: Ortho substituent constants are not as straightforward due to the inclusion of steric effects (the "ortho effect").

The strong positive σ values for bromo and fluoro at the meta position indicate their electron-withdrawing nature. In this compound, the ortho-bromo and meta-fluoro groups work synergistically to increase the acidity.

Acidity (pKa)

The pKa is a quantitative measure of the acidity of a compound. Due to the strong electron-withdrawing nature of the bromo and fluoro substituents, the pKa of this compound is expected to be significantly lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2). While an experimentally determined pKa for this specific molecule is not widely reported, it can be determined using the experimental protocols outlined below.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).[5]

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker.

-

Incrementally add the standardized NaOH solution from a burette.

-

Record the pH after each addition of NaOH.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.[5]

-

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the acid.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare a stock solution of this compound.

-

-

Spectral Measurement:

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Record the UV-Vis spectrum (absorbance versus wavelength) for each solution.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance difference between the acidic and basic forms is maximal.

-

Plot absorbance at these wavelengths against pH.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[6]

-

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the electronic environment of the nuclei and the vibrational modes of the bonds within the molecule, respectively.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electron density of the ring. The electron-withdrawing bromo and fluoro substituents will cause the aromatic protons to be deshielded and appear at a higher chemical shift (downfield) compared to those in benzene.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the electronic effects of the substituents. The carbons directly attached to the electronegative halogens will be significantly affected.

Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency of the carboxylic acid is indicative of the electronic effects. Electron-withdrawing groups increase the double bond character of the C=O bond, shifting its stretching frequency to a higher wavenumber.

While specific spectral data for this compound can be found in spectral databases[7][8], a detailed analysis is beyond the scope of this guide.

Visualizing Electronic Effects and Experimental Workflows

Interplay of Inductive and Resonance Effects

Caption: Interplay of Inductive and Resonance Effects.

Experimental Workflow for pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing inductive effects of the ortho-bromo and meta-fluoro substituents. These effects, coupled with the ortho effect of the bromine atom, lead to a significant increase in the acidity of the carboxylic acid group. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for the effective utilization of this compound in research and development. This guide provides a foundational framework for scientists and professionals working with this and structurally related molecules, enabling more informed decisions in molecular design and application.

References

- 1. The Ortho Effect of benzoic acids [mail.almerja.com]

- 2. quora.com [quora.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Hammett substituent constants [stenutz.eu]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of the C-Br Bond in 2-Bromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom on an aromatic ring, provides multiple points for molecular elaboration. The reactivity of the carbon-bromine (C-Br) bond is of particular importance, serving as a key handle for a variety of cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity profile of the C-Br bond in this compound, detailing its engagement in pivotal synthetic transformations.

Electronic and Steric Profile

The reactivity of the C-Br bond in this compound is intricately governed by the electronic and steric effects of the substituents on the aromatic ring.

-

Carboxylic Acid (-COOH): As a meta-directing and electron-withdrawing group, the carboxylic acid moiety deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the electronic environment of the C-Br bond. Its electron-withdrawing nature can enhance the electrophilicity of the carbon atom bonded to bromine, making it more susceptible to nucleophilic attack in certain reaction manifolds.

-

Fluorine (-F): Positioned meta to the bromine atom, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further decreasing the electron density of the aromatic ring. This inductive effect can play a role in activating the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Bromine (-Br): Located at the ortho position relative to the carboxylic acid, the bromine atom is a good leaving group in many cross-coupling reactions. The C-Br bond is weaker than a C-Cl or C-F bond, making it more reactive in oxidative addition steps, which are often rate-determining in catalytic cycles. The steric bulk of the ortho-bromo substituent can also influence the approach of reagents and catalysts.

Key Reactions of the C-Br Bond

The C-Br bond in this compound is readily functionalized through several classes of modern organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the derivatization of the C-Br bond in this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[1] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively documented in single sources, the following table provides representative conditions and yields for analogous Suzuki-Miyaura couplings of brominated benzoic acid derivatives, offering a valuable predictive framework.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 75-85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[2] This reaction is instrumental in the synthesis of arylamines, which are common motifs in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-95 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | 70-85 |

| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | 75-90 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

-

Add the desired amine (1.2 equiv.).

-

Add an anhydrous solvent, such as toluene or dioxane.

-

Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite®.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

Heck Reaction: The Heck reaction couples the C-Br bond with an alkene to form a substituted alkene.[3] This reaction is typically carried out in the presence of a palladium catalyst and a base.

-

Sonogashira Coupling: This reaction involves the coupling of the C-Br bond with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne.[4]

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to activated aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur at the C-Br bond of this compound under forcing conditions or with highly activated nucleophiles. The presence of the electron-withdrawing carboxylic acid and fluorine groups can facilitate this reaction pathway, although it is generally less favored than palladium-catalyzed processes.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is challenging due to the presence of the acidic carboxylic acid proton. The highly basic Grignard reagent, once formed, would be immediately quenched by the carboxylic acid. Therefore, protection of the carboxylic acid group, for instance as an ester, is a necessary prerequisite for successful Grignard reagent formation.

Conclusion

The C-Br bond in this compound exhibits a rich and versatile reactivity profile, making it a valuable handle for a wide array of synthetic transformations. Its propensity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular architectures. While other reactions such as the Heck and Sonogashira couplings, and under specific conditions, nucleophilic aromatic substitution, are also viable, the palladium-catalyzed methods offer the broadest scope and utility. The strategic functionalization of the C-Br bond in this molecule will undoubtedly continue to be a cornerstone in the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound|CAS 394-28-5|Supplier [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Compatibility of 2-Bromo-5-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 2-Bromo-5-fluorobenzoic acid with common laboratory materials. The information herein is essential for ensuring the integrity of experiments, preventing contamination, and maintaining a safe laboratory environment during the handling, storage, and use of this versatile chemical intermediate.

Executive Summary

This compound is a halogenated aromatic carboxylic acid widely used in pharmaceutical synthesis and drug development. Its chemical reactivity is primarily dictated by the acidic carboxylic group and the bromo and fluoro substituents on the benzene ring. This guide summarizes its compatibility with a range of materials, outlines potential hazardous reactions, and provides standardized protocols for material compatibility testing. In the absence of specific experimental data for this compound, this guide combines information from safety data sheets, general chemical compatibility charts, and expert analysis based on its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 154-157 °C[1][2][3] |

| Boiling Point | 291.1 °C at 760 mmHg[1] |

| Solubility | Soluble in Methanol[1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[3] |

Material Compatibility

The compatibility of this compound with various laboratory materials is crucial for selecting appropriate storage containers, reaction vessels, and handling equipment. The following sections provide a detailed overview of its compatibility with plastics, metals, and elastomers.

Plastics

The acidic nature and the presence of halogenated aromatic rings in this compound can affect the integrity of many plastic materials. Compatibility is often dependent on the specific type of plastic, temperature, and exposure duration.

| Material | Compatibility Rating | Expected Interaction |

| High-Density Polyethylene (HDPE) | Good | Little to no damage expected at room temperature for short-term contact. |

| Low-Density Polyethylene (LDPE) | Fair | Some effect may be observed after prolonged contact, especially at elevated temperatures. |

| Polypropylene (PP) | Good | Generally resistant to weak acids; suitable for short-term storage and handling. |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including organic acids and halogenated compounds. Recommended for long-term storage and critical applications. |

| Polyvinyl Chloride (PVC) | Poor to Fair | May be attacked by the aromatic nature of the compound, leading to swelling or degradation. |

| Polycarbonate (PC) | Poor | Susceptible to attack by acids and organic compounds, leading to crazing and loss of strength. |

Metals

The corrosive potential of this compound, particularly in the presence of moisture, should be considered when selecting metallic materials for reaction setups or storage.

| Material | Compatibility Rating | Expected Interaction |

| Stainless Steel (304 & 316) | Good | Generally resistant, especially at room temperature. Pitting corrosion may occur at elevated temperatures or in the presence of impurities. |

| Aluminum | Poor | Can be attacked by acids, leading to corrosion and hydrogen gas evolution. |

| Carbon Steel | Poor | Not recommended due to susceptibility to acid corrosion. |

| Hastelloy | Excellent | High resistance to a wide range of corrosive chemicals, including halogenated acids. |

| Glass | Excellent | Inert to organic acids and halogenated compounds. Recommended for reaction vessels and long-term storage. |

Elastomers

The selection of appropriate elastomers for seals, gaskets, and tubing is critical to prevent leaks and material degradation.

| Material | Compatibility Rating | Expected Interaction |

| Viton® (FKM) | Excellent | Offers excellent resistance to aromatic hydrocarbons and acids. Recommended for seals and gaskets. |

| Kalrez® (FFKM) | Excellent | Superior chemical resistance across a broad range of chemicals and temperatures. |

| Buna-N (Nitrile) | Poor to Fair | May exhibit swelling and degradation upon prolonged exposure to aromatic compounds. |

| EPDM | Poor | Not recommended for use with aromatic compounds. |

| Silicone | Poor | Susceptible to swelling and degradation by aromatic compounds. |

Chemical Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is paramount for safe handling and preventing hazardous reactions.

Incompatible Materials

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

-

Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide) in a neutralization reaction.

-

Reactive Metals: Contact with reactive metals such as aluminum, magnesium, and zinc may lead to the formation of flammable hydrogen gas.

Hazardous Decomposition Products

Upon thermal decomposition, this compound can release toxic and corrosive fumes.

| Decomposition Product | Hazard |

| Carbon Monoxide (CO) | Toxic, flammable gas |

| Carbon Dioxide (CO₂) | Asphyxiant |

| Hydrogen Bromide (HBr) | Corrosive, toxic gas |

| Hydrogen Fluoride (HF) | Highly corrosive, toxic gas |

Experimental Protocols for Chemical Compatibility Testing

For applications requiring definitive compatibility data, it is recommended to perform specific testing. The following protocol is based on ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[4][5][6]

Objective

To determine the effect of this compound on the physical and chemical properties of a given material.

Materials and Equipment

-

Test specimens of the material (e.g., plastic, elastomer) with known dimensions, weight, and surface finish.

-

This compound (reagent grade).

-

A suitable solvent for this compound if testing in solution (e.g., methanol, ensuring the solvent itself does not affect the material).

-

Immersion tanks with lids (glass or other inert material).

-

Analytical balance.

-

Calipers or other dimensional measurement tools.

-

Mechanical testing equipment (e.g., tensile tester).

-

Controlled temperature environment (oven or incubator).

Procedure

-

Initial Measurements:

-

Condition the test specimens according to standard procedures (e.g., 24 hours at 23 ± 2°C and 50 ± 5% relative humidity).

-

Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

-

For mechanical property evaluation, determine the initial tensile strength, elongation, and hardness of a set of control specimens.

-

-

Immersion:

-

Prepare a solution of this compound in a suitable solvent at a concentration relevant to the intended application, or use the neat solid if direct contact is being evaluated.

-

Completely immerse the test specimens in the test solution within the immersion tanks. Ensure specimens are not in contact with each other.

-

Seal the tanks to prevent evaporation of the solvent or ingress of moisture.

-

Place the immersion tanks in a controlled temperature environment for a specified duration (e.g., 24 hours, 7 days, 30 days).

-

-

Post-Immersion Analysis:

-

After the specified immersion period, carefully remove the specimens from the solution.

-

Gently clean the specimens to remove any residual test solution and allow them to dry under controlled conditions.

-

Measure and record the final weight and dimensions of the specimens.

-

Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

-

Conduct mechanical property tests (tensile strength, elongation, hardness) on the exposed specimens.

-

Data Presentation and Interpretation

-

Calculate the percentage change in weight and dimensions.

-

Calculate the percentage retention of mechanical properties compared to the control specimens.

-

Summarize the visual observations.

-

A significant change in any of these parameters indicates incompatibility.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key logical relationships and workflows relevant to the chemical compatibility of this compound.

Conclusion